An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-N-methyl-N-phenylacetamide
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-N-methyl-N-phenylacetamide
This guide provides a comprehensive overview of the chemical properties of 2-Hydroxy-N-methyl-N-phenylacetamide, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its synthesis, characterization, and handling.
Molecular Identity and Physicochemical Properties
2-Hydroxy-N-methyl-N-phenylacetamide, identified by the CAS number 42404-09-1, possesses a unique structure that influences its chemical behavior. It is an amide derivative with both a hydroxyl group and an N-methyl-N-phenyl moiety, suggesting potential for hydrogen bonding and aromatic interactions.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 2-hydroxy-N-methyl-N-phenylacetamide | |
| CAS Number | 42404-09-1 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)CO | |
| InChI Key | PNEABRNAYDDYJK-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 0.5 | |
| Computed Hydrogen Bond Donor Count | 1 | |
| Computed Hydrogen Bond Acceptor Count | 2 | |
| Computed Rotatable Bond Count | 2 |
Synthesis and Purification
A related synthesis for N-phenylacetamide-2-oxoindole conjugates involves the reaction of an appropriate 2-chloro-N-phenylacetamide with isatin in the presence of potassium carbonate in DMF.[2] This suggests that the N-phenylacetamide moiety is stable to these reaction conditions.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide.
Purification by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been described for the analysis and purification of 2-Hydroxy-N-methyl-N-phenylacetamide.[1] This method is scalable and can be adapted for the isolation of the compound from reaction mixtures.
Table 2: HPLC Purification Parameters
| Parameter | Condition | Rationale |
| Column | Newcrom R1 | A reverse-phase column with low silanol activity suitable for the separation of polar and non-polar compounds. |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | A standard mobile phase for reverse-phase chromatography, providing good peak shape and resolution. |
| MS Compatibility | Phosphoric acid can be replaced with formic acid | Formic acid is a volatile buffer compatible with mass spectrometry detectors.[1] |
| UPLC Applications | Smaller 3 µm particle columns are available | Smaller particles allow for faster separations and higher efficiency, suitable for high-throughput analysis.[1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Hydroxy-N-methyl-N-phenylacetamide. While experimental spectra for this specific compound are not widely published, data for its isomer, 2-hydroxy-N-methyl-2-phenylacetamide (CAS 2019-72-9), and other related compounds are available and can provide an indication of the expected spectral features.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the aromatic protons of the phenyl ring. The chemical shifts and coupling patterns of these signals would be diagnostic for the compound's structure.
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¹³C NMR: The carbon NMR spectrum for the isomer 2-hydroxy-N-methyl-2-phenylacetamide is available.[3] For our target compound, we would expect to see distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of the related compound 2-hydroxy-N-methyl-2-phenylacetamide has been reported.[3] For 2-Hydroxy-N-methyl-N-phenylacetamide, the IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the amide group (around 1630-1680 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
The mass spectrum of the isomer 2-hydroxy-N-methyl-2-phenylacetamide is available.[3] For 2-Hydroxy-N-methyl-N-phenylacetamide, the mass spectrum would show the molecular ion peak (M⁺) at m/z 165, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group, the acetyl group, and cleavage of the amide bond, providing further structural information.
Chemical Reactivity and Stability
Specific experimental data on the reactivity and stability of 2-Hydroxy-N-methyl-N-phenylacetamide is limited. However, its chemical behavior can be predicted based on its functional groups.
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Hydroxyl Group: The primary alcohol is susceptible to oxidation to an aldehyde and further to a carboxylic acid. It can also undergo esterification or etherification reactions.
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Amide Group: The tertiary amide is generally stable to hydrolysis under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.
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Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, with the N-acetyl-N-methyl group acting as an ortho-, para- director, although its activating/deactivating strength would be influenced by the rest of the molecule.
It is advisable to store the compound in a cool, dry place, away from strong oxidizing agents to prevent degradation.
Safety and Handling
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation of any dust or vapors.
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Spill Response: In case of a spill, avoid generating dust. Collect the spilled material with an inert absorbent and dispose of it according to local regulations.
Caption: Safety and handling workflow for 2-Hydroxy-N-methyl-N-phenylacetamide.
Potential Applications
The specific applications of 2-Hydroxy-N-methyl-N-phenylacetamide are not well-documented in publicly available literature. However, its structural motifs suggest potential utility as:
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A building block in organic synthesis: The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules.
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A scaffold in medicinal chemistry: The N-phenylacetamide core is present in a number of biologically active compounds. The addition of a hydroxyl group could modulate the pharmacological properties of such molecules.
Further research is needed to fully explore the potential applications of this compound.
Conclusion
This technical guide has synthesized the available information on the chemical properties of 2-Hydroxy-N-methyl-N-phenylacetamide. While there are gaps in the experimental data for this specific molecule, a reasonable understanding of its identity, potential synthesis, characterization, and handling can be established by examining data from closely related compounds and applying fundamental chemical principles. It is anticipated that as research involving this molecule progresses, more definitive experimental data will become available, further enriching our understanding of its chemical behavior.
References
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PubChem. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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A. El-Faham, et al. (2020). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic Chemistry, 94, 103417. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-N-methyl-N-phenylacetamide | SIELC Technologies [sielc.com]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063 - PubChem [pubchem.ncbi.nlm.nih.gov]
